2-Ethylacridine
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Overview
Description
2-Ethylacridine is an organic compound belonging to the acridine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyridine ring. Acridines are known for their biological and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylacridine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzophenone with cyclohexanone in the presence of trifluoroacetic acid (TFA) and tert-butyl hydroperoxide (TBHP) at elevated temperatures . Another method includes the Bernthsen acridine synthesis, where diphenylamine is condensed with carboxylic acids in the presence of zinc chloride .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl iodides and alkaline potassium ferricyanide.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine compounds.
Substitution: N-alkyl acridones.
Scientific Research Applications
2-Ethylacridine has a wide range of applications in scientific research:
Mechanism of Action
2-Ethylacridine exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This mechanism is crucial for its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Acridine: The parent compound with similar DNA intercalation properties.
Quinacrine: Known for its antimalarial and anticancer activities.
Thiazacridine: Exhibits anticancer properties through DNA intercalation.
Azacridine: Another derivative with potential anticancer applications.
Uniqueness of 2-Ethylacridine: this compound stands out due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. This unique substitution makes it a valuable compound for developing new derivatives with enhanced properties .
Properties
CAS No. |
55751-83-2 |
---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
LMTKWIQCTSKTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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